molecular formula C20H19Cl2N3O3S B2808942 8-((3-Chloro-4-methylphenyl)sulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1358077-17-4

8-((3-Chloro-4-methylphenyl)sulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No. B2808942
M. Wt: 452.35
InChI Key: LQKZLRPREKVURW-UHFFFAOYSA-N
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Description

The name suggests that this compound is a spiro compound, which means it has two rings that share a single atom. It also appears to contain a triaza (three nitrogen atoms) group and a sulfonyl group attached to a chloro-methylphenyl group.



Synthesis Analysis

Without specific information, it’s hard to provide a synthesis analysis. However, spiro compounds are typically synthesized using a spirocyclization reaction, and the sulfonyl group might be introduced using a sulfonylation reaction.



Molecular Structure Analysis

The molecular structure would likely be complex due to the spiro configuration and the presence of multiple functional groups. The exact structure would depend on the specific locations of these groups in the molecule.



Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the sulfonyl and triaza groups, as well as the aromatic phenyl groups. The chloro groups might make the compound more electrophilic.



Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. For example, the presence of the sulfonyl group might increase the compound’s polarity.


Scientific Research Applications

High-Affinity Ligands for Receptor Studies

Compounds with structural features similar to the specified molecule have been developed as high-affinity ligands for specific receptors, such as the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds exhibit high affinity and selectivity, suggesting potential applications in studying receptor mechanisms and drug development (Röver et al., 2000).

Antimicrobial Activities

Spirocyclic compounds incorporating triazole, piperidine, and sulfonamide moieties, similar to the core structure of the specified compound, have shown significant antimicrobial activity against various strains of microbes. This suggests potential applications in the development of new antimicrobial agents (Dalloul et al., 2017).

Antipsychotic Agents

Derivatives of triazaspirodecanone have been evaluated for their antipsychotic profiles through biochemical and behavioral pharmacological test models. Their ability to exhibit antipsychotic efficacy with reduced neurological side effects suggests potential for developing safer antipsychotic medications (Wise et al., 1985).

Antifungal and Insecticidal Activities

Novel sulfone derivatives containing a triazolo[4,3-a]pyridine moiety have been shown to possess good antifungal and insecticidal activities. Such compounds may serve as leads for the development of new agrochemicals (Xu et al., 2017).

Potential in Hypoparathyroidism Treatment

A novel small-molecule hPTHR1 agonist with a structure incorporating elements similar to the specified compound showed potent in vitro activity and oral bioavailability, suggesting potential applications in the treatment of hypoparathyroidism (Nishimura et al., 2018).

Safety And Hazards

Without specific information, it’s hard to provide details on safety and hazards. However, handling any chemical compound should be done with appropriate safety measures.


Future Directions

The future directions for research would depend on the current state of research on this compound, which I couldn’t find any information on.


Please consult a chemistry professional or database for more accurate and specific information.


properties

IUPAC Name

8-(3-chloro-4-methylphenyl)sulfonyl-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3O3S/c1-13-5-6-16(12-17(13)22)29(27,28)25-9-7-20(8-10-25)23-18(19(26)24-20)14-3-2-4-15(21)11-14/h2-6,11-12H,7-10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKZLRPREKVURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((3-Chloro-4-methylphenyl)sulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

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